N-Desmethyl-N-benzyl sildenafil
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Overview
Description
N-Desmethyl-N-benzyl sildenafil is a derivative of sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. This compound is primarily used as a pharmaceutical reference standard and has applications in various scientific research fields. Its molecular formula is C28H34N6O4S, and it has a molecular weight of 550.67 g/mol .
Mechanism of Action
Target of Action
N-Desmethyl-N-benzyl sildenafil is a metabolite of sildenafil . The primary target of sildenafil and its metabolites is phosphodiesterase type 5 (PDE5) . PDE5 is pivotal in cellular signaling, regulating cyclic guanosine monophosphate (cGMP) levels crucial for smooth muscle relaxation and vasodilation .
Mode of Action
Sildenafil and its metabolites, including this compound, work by inhibiting PDE5 . This inhibition prevents the degradation of cGMP, leading to increased cGMP levels . The elevated cGMP levels promote smooth muscle relaxation and vasodilation, which are essential for the treatment of conditions like erectile dysfunction .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By inhibiting PDE5, it impacts the cGMP pathway, leading to the activation of ion channels or cGMP-dependent protein kinases . This interaction regulates several physiological processes within the body, such as neuroprotection, antinociception, synaptic plasticity, calcium homeostasis, and vasodilation .
Pharmacokinetics
After administration, the levels of sildenafil in the body gradually decrease over a few hours . It can take about 24 hours for sildenafil to be completely removed from the body .
Result of Action
The inhibition of PDE5 by this compound leads to changes in gene expression and cellular behavior . Several studies have suggested that sildenafil can alter the epigenetic marks on DNA, potentially leading to changes in gene expression and cellular behavior . These changes may have far-reaching effects on human health and development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, studies have shown that N-desmethyl sildenafil, the primary metabolite of sildenafil, can disrupt the endocrine system of aquatic organisms, potentially leading to changes in gene expression and epigenetic modifications . This suggests that the environment in which the compound is present can impact its action and effectiveness.
Biochemical Analysis
Biochemical Properties
N-Desmethyl-N-benzyl sildenafil plays a role in biochemical reactions, particularly in the human plasma .
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level is complex. It is believed to exert its effects through binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Subcellular Localization
It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl-N-benzyl sildenafil typically involves the modification of sildenafil through a series of chemical reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as liquid-liquid extraction, chromatographic separation, and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl-N-benzyl sildenafil undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents such as methanol and chloroform .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
N-Desmethyl-N-benzyl sildenafil has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Sildenafil: The parent compound, known for its use in treating erectile dysfunction.
N-Desmethyl sildenafil: A primary metabolite of sildenafil with similar PDE5 inhibitory activity.
Uniqueness
N-Desmethyl-N-benzyl sildenafil is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to sildenafil and its other metabolites .
Properties
IUPAC Name |
5-[5-(4-benzylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N6O4S/c1-4-9-23-25-26(32(3)31-23)28(35)30-27(29-25)22-18-21(12-13-24(22)38-5-2)39(36,37)34-16-14-33(15-17-34)19-20-10-7-6-8-11-20/h6-8,10-13,18H,4-5,9,14-17,19H2,1-3H3,(H,29,30,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBBYJQSWODKSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC5=CC=CC=C5)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1446089-82-2 |
Source
|
Record name | N-Desmethyl-N-benzyl sildenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446089822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DESMETHYL-N-BENZYL SILDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV84GB3NEM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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